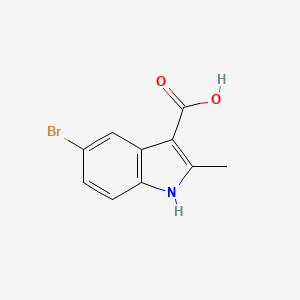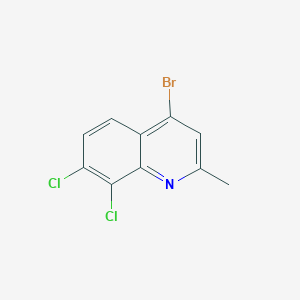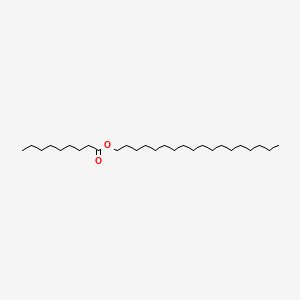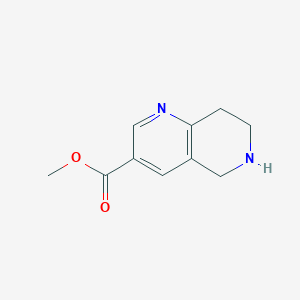
5-bromo-2-methyl-1H-indole-3-carboxylic acid
Descripción general
Descripción
“5-bromo-2-methyl-1H-indole-3-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a type of halogenated heterocycle . The linear formula of this compound is C9H6NO2Br . Its CAS Number is 7254-19-5 and its molecular weight is 240.05 .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, has been a subject of interest in recent years . These compounds have been synthesized for various purposes, including the treatment of cancer cells, microbes, and different types of disorders in the human body . The synthesis process often involves the use of specific reactants and conditions .Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom, which is part of the indole ring structure . The presence of this bromine atom can significantly influence the properties and reactivity of the molecule .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are involved in various chemical reactions . These reactions often involve the formation of new bonds and the breaking of existing ones . The specific reactions that this compound undergoes can depend on the conditions and the presence of other reactants .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (240.05), its linear formula (C9H6NO2Br), and its form (powder) . It is stored at a temperature of -20°C .Safety and Hazards
When handling “5-bromo-2-methyl-1H-indole-3-carboxylic acid”, it is recommended to wear personal protective equipment/face protection . It is also advised to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as should dust formation .
Direcciones Futuras
The future directions for “5-bromo-2-methyl-1H-indole-3-carboxylic acid” could involve its use in the synthesis of novel indole derivatives . These compounds could potentially be used for the treatment of various health conditions . Additionally, the compound could be used in the development of new auxin mimic herbicides .
Propiedades
IUPAC Name |
5-bromo-2-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQNAMIKFBMOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)



![6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3184271.png)
